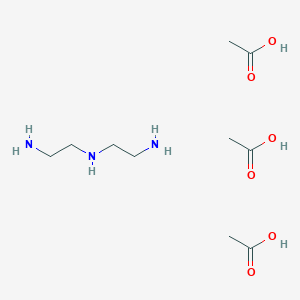
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine, also known as diethylenetriamine acetate, is an organic compound with the molecular formula C6H17N3O2. It is a clear, colorless liquid that is soluble in water and various organic solvents. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of diethylenetriamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethylenetriamine+Acetic Acid→Acetic Acid;N’-(2-aminoethyl)ethane-1,2-diamine
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diethylenetriamine and acetic acid are mixed in specific ratios. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized amines and carboxylic acids.
Reduction: Products include simpler amines.
Substitution: Products include halogenated amines and other substituted derivatives.
Applications De Recherche Scientifique
Acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of resins, adhesives, and as a curing agent for epoxy resins[][4].
Mécanisme D'action
The mechanism of action of acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. It can also interact with biological molecules such as proteins and nucleic acids, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions[5][5].
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: A related compound with similar chemical properties but without the acetic acid moiety.
Triethylenetetramine: Another related compound with an additional ethylene group, leading to different chemical and physical properties.
Uniqueness
Acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine is unique due to the presence of both acetic acid and diethylenetriamine moieties in its structure. This combination imparts unique chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill[6][6].
Propriétés
Numéro CAS |
86171-31-5 |
|---|---|
Formule moléculaire |
C10H25N3O6 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H13N3.3C2H4O2/c5-1-3-7-4-2-6;3*1-2(3)4/h7H,1-6H2;3*1H3,(H,3,4) |
Clé InChI |
PCEDCPYBUFBHHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.C(CNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


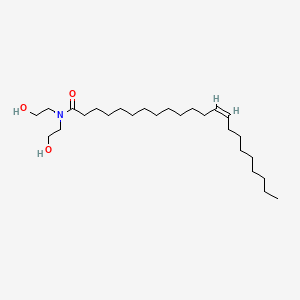
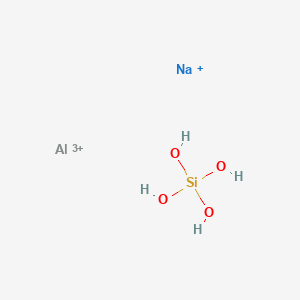



![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)



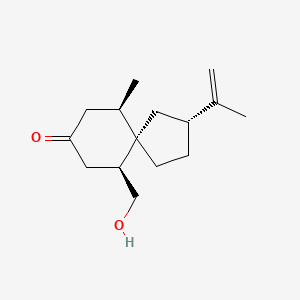
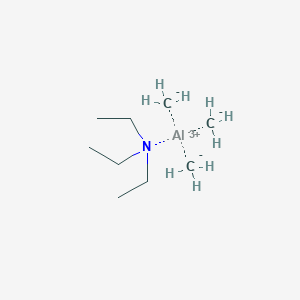

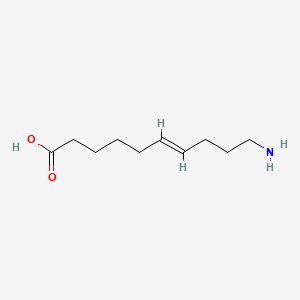
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
